molecular formula C8H11N5O3 B11882295 3-(Acetyloxy)-2-amino-1,2,3,7-tetrahydro-1-methyl-6H-purin-6-one CAS No. 51732-62-8

3-(Acetyloxy)-2-amino-1,2,3,7-tetrahydro-1-methyl-6H-purin-6-one

Cat. No.: B11882295
CAS No.: 51732-62-8
M. Wt: 225.20 g/mol
InChI Key: SLYHBXWHOPUQPV-UHFFFAOYSA-N
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Description

3-(Acetyloxy)-2-amino-1,2,3,7-tetrahydro-1-methyl-6H-purin-6-one is a complex organic compound with significant importance in various scientific fields. This compound features an acetyloxy group, an amino group, and a purinone structure, making it a versatile molecule in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Acetyloxy)-2-amino-1,2,3,7-tetrahydro-1-methyl-6H-purin-6-one typically involves multiple steps, starting from readily available precursors. One common method involves the acetylation of an amino-purinone derivative using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the acetyloxy group.

Industrial Production Methods

Industrial production of this compound may involve large-scale acetylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Acetyloxy)-2-amino-1,2,3,7-tetrahydro-1-methyl-6H-purin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.

    Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Acetyl chloride or acetic anhydride in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxo-purinones, reduced purinones, and substituted purinones.

Scientific Research Applications

3-(Acetyloxy)-2-amino-1,2,3,7-tetrahydro-1-methyl-6H-purin-6-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Acetyloxy)-2-amino-1,2,3,7-tetrahydro-1-methyl-6H-purin-6-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-(Acetyloxy)-2-amino-1,2,3,7-tetrahydro-1-methyl-6H-purin-6-one: shares structural similarities with other purinone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity. Its acetyloxy group, in particular, plays a crucial role in its interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

51732-62-8

Molecular Formula

C8H11N5O3

Molecular Weight

225.20 g/mol

IUPAC Name

(2-amino-1-methyl-6-oxo-2,7-dihydropurin-3-yl) acetate

InChI

InChI=1S/C8H11N5O3/c1-4(14)16-13-6-5(10-3-11-6)7(15)12(2)8(13)9/h3,8H,9H2,1-2H3,(H,10,11)

InChI Key

SLYHBXWHOPUQPV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)ON1C(N(C(=O)C2=C1N=CN2)C)N

Origin of Product

United States

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